molecular formula C18H14BrNO3S B6032721 N-(4-bromophenyl)-4-phenoxybenzenesulfonamide

N-(4-bromophenyl)-4-phenoxybenzenesulfonamide

Cat. No. B6032721
M. Wt: 404.3 g/mol
InChI Key: NSVCAWMUIVPHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-4-phenoxybenzenesulfonamide, also known as BPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPB is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-phenoxybenzenesulfonamide involves its ability to inhibit the activity of certain ion channels in the brain, specifically the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the sensation of pain and heat, and its inhibition by N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has been found to reduce pain and inflammation in animal models. N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has also been shown to inhibit the activity of other ion channels, including the acid-sensing ion channel 3 (ASIC3) and the voltage-gated sodium channel Nav1.7, which are involved in pain sensation and transmission.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of ion channels, anti-inflammatory activity, and reduction of pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects in animal models, which could make it useful in the study of mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromophenyl)-4-phenoxybenzenesulfonamide in lab experiments is its specificity for certain ion channels, which allows for targeted inhibition of pain and inflammation. However, N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has also been found to have off-target effects on other ion channels, which could complicate its use in certain experiments. Additionally, the solubility of N-(4-bromophenyl)-4-phenoxybenzenesulfonamide can be a limitation, as it is relatively insoluble in water and requires the use of organic solvents for administration.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-4-phenoxybenzenesulfonamide, including further optimization of its synthesis method, exploration of its potential applications in the study of neurological and inflammatory diseases, and investigation of its off-target effects on other ion channels. Additionally, there is a need for more studies on the pharmacokinetics and toxicity of N-(4-bromophenyl)-4-phenoxybenzenesulfonamide, as well as its potential interactions with other drugs. Overall, N-(4-bromophenyl)-4-phenoxybenzenesulfonamide shows great promise as a tool for scientific research, and further investigation into its properties and applications could lead to important advances in the fields of neuroscience and medicine.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-4-phenoxybenzenesulfonamide involves several steps, starting with the reaction of 4-bromophenylamine with p-phenoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(4-bromophenyl)-4-phenoxybenzenesulfonamide in its pure form. This synthesis method has been optimized over the years to improve yield and purity, and it has been found to be relatively straightforward and efficient.

Scientific Research Applications

N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to inhibit the activity of certain ion channels in the brain, which makes it a promising candidate for use in the study of neurological disorders such as epilepsy and chronic pain. N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has also been shown to have anti-inflammatory properties, which could make it useful in the study of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-(4-bromophenyl)-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3S/c19-14-6-8-15(9-7-14)20-24(21,22)18-12-10-17(11-13-18)23-16-4-2-1-3-5-16/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVCAWMUIVPHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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